1-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride
Description
Properties
CAS No. |
1228880-04-3 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ketimine Formation
A solution of 1-(3-methoxyphenyl)ethan-1-amine (1.32 mmol) in toluene is added dropwise to 3,5-di-tert-butyl-o-benzoquinone (1.0 equiv) under argon. The reaction forms a deep green solution, which transitions to dark violet upon ketimine/hemiaminal formation after 2 hours at room temperature. This intermediate is critical for subsequent C–H functionalization.
Grignard Reagent Addition
The ketimine is treated with TMEDA (1.0 equiv) and allylmagnesium bromide (6.0 equiv) at 0°C to facilitate α-C–H allylation. For cyclobutane ring formation, modified conditions using organolithium reagents (e.g., (3-methoxyphenyl)lithium) at -78°C induce cyclization, yielding the cyclobutane core.
Oxidative Workup and Amine Liberation
Post-cyclization, the reaction is quenched with NaOH (1 M) and treated with iodine or orthoperiodic acid (H5IO6) to regenerate the benzoquinone catalyst. The aqueous phase is acidified with HCl, extracted with organic solvents, and concentrated to isolate the hydrochloride salt.
Table 1: Representative Reaction Conditions for Cyclobutane Formation
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | 3,5-di-tert-butyl-o-benzoquinone | |
| Temperature | 0°C (Grignard), -78°C (organolithium) | |
| Oxidizing Agent | H5IO6 or I2 | |
| Yield | 62–81% (analogous compounds) |
Alternative Cyclization Strategies
Photochemical [2+2] Cycloaddition
Though absent from the sources, photocycloaddition of vinyl ethers or alkenes bearing 3-methoxyphenyl groups could theoretically form the cyclobutane ring. However, regioselectivity challenges limit its utility compared to ketimine methods.
Hydrochloride Salt Formation
The final step involves treating the free amine with hydrochloric acid. In a typical procedure, the crude amine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation completes. The solid is filtered, washed with cold ether, and dried under vacuum.
Key Consideration : Excess HCl must be avoided to prevent decomposition of acid-sensitive cyclobutane rings. Source recommends bath temperatures below 25°C during solvent removal to preserve product integrity.
Comparative Analysis of Methods
Benzoquinone-Mediated Synthesis
Chemical Reactions Analysis
Cyclobutane Ring Formation
Cyclobutane rings are commonly synthesized via [2 + 2] cycloaddition reactions between alkenes and other π-systems, such as enones or electron-rich dienes . For example:
-
Enone [2 + 2] photocycloaddition : Enones (α,β-unsaturated ketones) undergo triplet-state reactions with alkenes to form cyclobutane derivatives. The intermediacy of 1,4-diradicals determines regioselectivity, favoring head-to-tail (HT) or head-to-head (HH) adducts depending on substituents .
This mechanism suggests that cyclobutane precursors for the target compound could be synthesized via similar light-mediated cycloadditions, followed by functionalization steps.
Functional Group Transformations
The compound contains a cyclobutanamine core with a methoxyphenyl substituent. Potential reactions include:
-
Amination : Introduction of the amine group could involve reductive amination or nucleophilic substitution of a cyclobutanone precursor.
-
Substitution : The methoxy group on the phenyl ring may participate in electrophilic aromatic substitution or ether cleavage under acidic conditions.
Biological Interactions
While direct reaction data for this compound is limited, cyclobutanamine derivatives like 3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride (a structural analog) show potential in modulating enzyme activity and cellular pathways. This suggests that 1-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride may participate in:
-
Enzyme inhibition : Targeting serine or metalloproteases via amine interactions.
-
Receptor binding : Engaging with signaling pathways (e.g., epidermal growth factor receptor) implicated in cancer.
Key Limitations
The provided sources lack explicit reaction data for This compound . Generalizations are drawn from cyclobutane chemistry and analogs, but detailed mechanistic studies or kinetic analyses are absent. Further experimental research is required to validate these hypotheses.
Comparison of Structural Analogs
| Compound | Key Features | Relevance to Target Compound |
|---|---|---|
| 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride | Cyclobutanamine with methoxyphenyl group | Identical core structure, different substitution pattern |
| 1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride | Cyclobutanamine with bromo substituent | Functional group modification alters reactivity |
| 1-(3-Methoxyphenyl)cyclopentan-1-amine | Cyclopentane ring instead of cyclobutane | Ring size affects strain and stability |
Scientific Research Applications
1-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride with structurally related cyclobutane-amine derivatives, focusing on substituent variations, molecular properties, and applications.
Table 1: Structural and Molecular Comparison
Key Observations:
Electron-withdrawing groups (e.g., -CF₃ in ) increase polarity and may improve solubility in polar solvents, whereas methoxy groups (target compound, ) balance lipophilicity and hydrogen-bonding capacity.
Pharmacological and Industrial Applications: Tramadol analogs () highlight the role of cyclohexane rings and dimethylamino groups in opioid activity, whereas cyclobutane derivatives like the target compound may exhibit distinct mechanisms due to reduced ring flexibility. High-purity trifluoromethyl derivatives () are prioritized for electronics and specialty pharmaceuticals, reflecting the demand for fluorinated compounds in drug design.
Synthetic Accessibility :
Biological Activity
1-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS Number: 1228880-04-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H16ClNO
- Molecular Weight : 215.70 g/mol
- Structure : The compound consists of a cyclobutane ring substituted with a 3-methoxyphenyl group and an amine functional group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Pharmacological Effects
Research indicates the following pharmacological effects:
- Antidepressant Activity : The compound has shown potential in preclinical models for antidepressant-like effects, possibly through serotonin reuptake inhibition.
- Neuroprotective Effects : In vitro studies have indicated that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Analgesic Properties : Animal studies have reported analgesic effects, which could be beneficial in pain management therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Neuroprotection | Reduced oxidative stress in neurons | |
| Analgesic | Pain relief in animal models |
Case Study 1: Antidepressant Effects
In a controlled study, rats treated with this compound exhibited significant reductions in depression-like behaviors compared to the control group. Behavioral assessments included the forced swim test and the tail suspension test, which are standard measures of antidepressant efficacy.
Case Study 2: Neuroprotective Properties
A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. Results demonstrated a dose-dependent reduction in cell death, indicating its potential as a neuroprotective agent.
Safety Profile
The safety profile of this compound indicates potential acute toxicity. It is classified as harmful if swallowed and causes skin irritation (H302, H315) . Further toxicological studies are necessary to establish safe dosage ranges for therapeutic use.
Q & A
Q. What synthetic routes are recommended for 1-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization and functional group transformations. A plausible route includes:
- Cyclobutane Formation : Reacting 3-methoxyphenylacetone with a dihalide (e.g., 1,3-dibromopropane) under basic conditions to form the cyclobutane ring.
- Amine Introduction : Reductive amination using sodium borohydride (NaBH₄) or catalytic hydrogenation to introduce the amine group.
- Hydrochloride Salt Formation : Treating the free amine with HCl in an anhydrous solvent (e.g., ethanol).
Optimization : Control temperature (0–5°C during cyclization to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 ketone-to-dihalide). Monitor purity via TLC or HPLC .
Q. Which analytical techniques are suitable for characterizing structural integrity and purity?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm cyclobutane ring geometry (e.g., cis/trans) and methoxy group position. Look for characteristic shifts: methoxy protons at ~3.7 ppm and cyclobutane carbons at 25–35 ppm .
- FT-IR : Validate amine hydrochloride formation (N–H stretch ~2500–3000 cm⁻¹, Cl⁻ counterion absorption ~600 cm⁻¹).
- Chromatography :
- HPLC with UV detection (λ = 254 nm): Assess purity (>95%) using a C18 column and mobile phase (e.g., acetonitrile/0.1% trifluoroacetic acid) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 212.1) .
Advanced Research Questions
Q. How do steric effects of the cyclobutane ring influence reactivity compared to cyclohexane analogs?
Methodological Answer: The cyclobutane ring introduces significant steric strain, altering reaction pathways:
- Nucleophilic Substitution : Reduced reactivity due to restricted access to the amine group. Use bulky bases (e.g., LDA) to enhance deprotonation efficiency.
- Ring-Opening Reactions : Susceptibility to thermal or photolytic cleavage (e.g., retro-[2+2] cycloaddition). Monitor via differential scanning calorimetry (DSC) .
- Comparative Studies : Contrast with cyclohexane analogs (e.g., tramadol derivatives) using kinetic assays to quantify steric hindrance effects .
Q. What strategies resolve discrepancies in biological activity between in vitro and in vivo studies?
Methodological Answer:
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the methoxy group). Use deuterium labeling to stabilize vulnerable positions .
- Blood-Brain Barrier (BBB) Penetration : Measure logP (target ~2.5–3.5) and polar surface area (<90 Ų) via computational tools (e.g., Schrödinger QikProp). Validate with in situ perfusion models .
- Species-Specific Differences : Compare receptor binding affinities across species (e.g., human vs. rodent μ-opioid receptors) using radioligand displacement assays .
Q. How can impurities be profiled and controlled during synthesis?
Methodological Answer:
- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., 1-(3-methoxyphenyl)cyclobutane-1-carbonitrile from incomplete reduction). Reference USP guidelines for tramadol impurity limits (e.g., ≤0.15% for individual unspecified impurities) .
- Process Optimization : Introduce scavenger resins (e.g., polymer-bound borohydride) to trap reactive intermediates. Conduct DoE (Design of Experiments) to refine pH and temperature .
Q. What computational tools predict synthetic pathways and reaction mechanisms?
Methodological Answer:
- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Reaxys, Pistachio) to prioritize routes based on atom economy and step count. For example, a one-step reductive amination may be flagged as optimal .
- DFT Calculations : Model transition states (e.g., cyclobutane ring formation) at the B3LYP/6-31G* level to predict regioselectivity and activation energies .
Safety and Handling
Q. What precautions are critical for safe handling in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during HCl gas evolution steps.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Follow ECHA guidelines for amine hydrochloride disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
